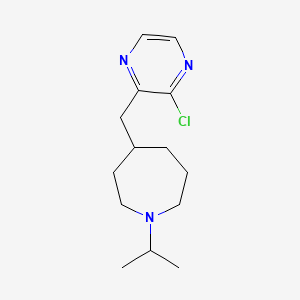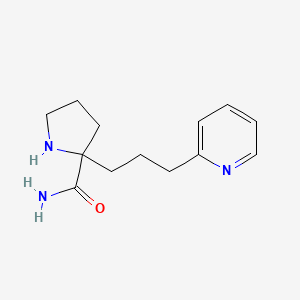
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide
Descripción general
Descripción
The compound “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring attached to a pyridin-2-yl group through a propyl linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” would depend on the specific conditions and reactants used. Pyrrolidine derivatives can undergo a variety of reactions, including N-heterocyclization with diols , C(sp3)-H alkylation and arylation with simple aryl or alkyl halides , and reduction of aromatic nitro compounds to the corresponding amines .Aplicaciones Científicas De Investigación
1. Drug Discovery
- Application Summary : Pyrrolidine derivatives are widely used to obtain compounds for treating human diseases due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules .
- Methods : Synthesis of pyrrolidine derivatives involves either ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings, such as proline derivatives .
- Results : The introduction of the pyrrolidine ring has led to bioactive molecules with target selectivity and different biological profiles due to the stereogenicity of carbons and the spatial orientation of substituents .
2. Anti-Fibrosis Therapy
- Application Summary : Pyrimidine derivatives, including those with a pyrrolidine scaffold, have shown potential anti-fibrotic activities .
- Methods : Novel 2-(Pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Some compounds exhibited better anti-fibrotic activities than existing drugs, with IC50 values of 45.69 μM and 45.81 μM, indicating potential as novel anti-fibrotic drugs .
3. Diabetes Management
- Application Summary : Pyrrolo[3,4-c]pyridine derivatives have been evaluated for their efficacy in reducing blood glucose levels, which is beneficial for diabetes management .
- Methods : The compounds were tested for their ability to reduce blood glucose in models of hyperglycemia and related disorders .
- Results : The compounds showed promise in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes and insulin resistance .
4. Anti-Inflammatory and Analgesic Activities
- Application Summary : Indole derivatives with a pyrrolidine scaffold have demonstrated anti-inflammatory and analgesic activities .
- Methods : The compounds were tested for their biological activity and compared with known anti-inflammatory drugs .
- Results : Certain derivatives showed comparable activities with lower ulcerogenic indexes than standard drugs like indomethacin and celecoxib .
5. Cancer Treatment
- Application Summary : Pyrrolidine derivatives have been explored as potent poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment .
- Methods : Discovery of specific pyrrolidine-2-carboxamide derivatives that inhibit PARP, an enzyme involved in DNA repair .
- Results : The identified compounds showed excellent potency towards their target, indicating their potential use in cancer therapy .
6. Neurological Disorders
- Application Summary : Pyrrolidine derivatives are being studied for their potential therapeutic effects on neurological disorders due to their influence on central nervous system receptors .
- Methods : Synthesis and evaluation of pyrrolidine derivatives for binding affinity and selectivity towards CNS receptors .
- Results : The compounds have shown varying degrees of efficacy, suggesting their possible development into treatments for neurological conditions .
7. Antimicrobial and Antiviral Agents
- Application Summary : Pyrrolidine derivatives have been identified as potent antimicrobial and antiviral agents .
- Methods : These compounds are synthesized and tested against a variety of bacterial and viral strains to assess their efficacy .
- Results : The derivatives have shown significant inhibitory effects on various pathogens, indicating their potential as new antimicrobial and antiviral drugs .
8. Enzyme Inhibition
- Application Summary : Pyrrolidine scaffolds are utilized in the design of enzyme inhibitors, targeting enzymes like cholinesterase and carbonic anhydrase .
- Methods : The compounds are evaluated for their inhibitory activity against specific enzymes, often using in vitro assays .
- Results : Some pyrrolidine derivatives have demonstrated diverse enzyme inhibitory effects, which could lead to the development of treatments for diseases like Alzheimer’s and glaucoma .
9. Antioxidant Properties
- Application Summary : Certain pyrrolidine derivatives exhibit antioxidant properties, which can help protect cells from oxidative damage .
- Methods : These compounds are tested for their ability to scavenge free radicals in various biological systems .
- Results : The antioxidant activity of these derivatives could be beneficial in preventing or treating conditions associated with oxidative stress .
10. Anticonvulsant Activity
- Application Summary : Pyrrolidine derivatives have been explored for their anticonvulsant activity, which is crucial for treating epilepsy .
- Methods : The efficacy of these compounds is tested in animal models of epilepsy .
- Results : Some derivatives have shown promising results in reducing the frequency and severity of seizures .
11. Anti-Inflammatory Activity
- Application Summary : Pyrrolidine derivatives have been reported to possess anti-inflammatory activity, which can be leveraged in the treatment of chronic inflammatory diseases .
- Methods : The anti-inflammatory potential is assessed through various in vivo and in vitro models .
- Results : These compounds have demonstrated effectiveness in reducing inflammation, with some showing lower ulcerogenic indexes than standard drugs .
12. Cancer Chemoprevention
- Application Summary : Pyrrolidine derivatives are being investigated for their role in cancer chemoprevention due to their ability to modulate key signaling pathways involved in carcinogenesis .
- Methods : The compounds are studied for their effects on various cancer cell lines and in animal models .
- Results : The derivatives have shown potential in preventing the initiation and progression of cancer, making them candidates for chemopreventive agents .
13. Pharmacophore in Drug Design
- Application Summary : Pyrrolidine derivatives are often used as pharmacophores in drug design due to their ability to modulate physicochemical properties and improve drug-like characteristics .
- Methods : The design process includes studying the binding conformation of pyrrolidine derivatives to optimize interactions with biological targets .
- Results : These compounds have been successful in enhancing potency and selectivity for various biological targets, contributing to the development of new therapeutic agents .
14. Modulation of Immune Response
- Application Summary : Pyrrolidine derivatives can influence the immune response, which is beneficial for treating autoimmune diseases and allergies .
- Methods : The derivatives are tested for their effects on immune cells and cytokine production .
- Results : Some compounds have shown the ability to modulate immune cell activity, suggesting their potential use in immunotherapy .
15. Neuroprotective Agents
- Application Summary : Pyrrolidine derivatives are investigated for their neuroprotective properties, which could be crucial for treating neurodegenerative diseases .
- Methods : These compounds are evaluated in models of neurodegeneration for their ability to protect neuronal cells .
- Results : Certain derivatives have demonstrated neuroprotective effects, offering hope for the development of treatments for conditions like Alzheimer’s and Parkinson’s disease .
16. Cardiovascular Disease Management
- Application Summary : Pyrrolidine derivatives have potential applications in managing cardiovascular diseases due to their effects on blood glucose and lipid levels .
- Methods : The compounds are assessed for their impact on cardiovascular risk factors in preclinical models .
- Results : The derivatives have shown promise in reducing blood glucose and improving lipid profiles, which are important for cardiovascular health .
17. Antiparasitic Activity
- Application Summary : Some pyrrolidine derivatives exhibit antiparasitic activity, making them candidates for treating parasitic infections .
- Methods : The compounds are screened against various parasites to determine their efficacy .
- Results : Derivatives with antiparasitic properties have been identified, which could lead to new treatments for parasitic diseases .
18. Metabolic Disorder Treatments
- Application Summary : Pyrrolidine derivatives are explored for their role in treating metabolic disorders by affecting enzymes and pathways involved in metabolism .
- Methods : These compounds are tested for their ability to modulate metabolic enzymes and pathways .
- Results : Some derivatives have shown potential in treating metabolic disorders, such as obesity and diabetes, by influencing metabolic processes .
Propiedades
IUPAC Name |
2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)13(8-4-10-16-13)7-3-6-11-5-1-2-9-15-11/h1-2,5,9,16H,3-4,6-8,10H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLDQFTZWZESJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCCC2=CC=CC=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



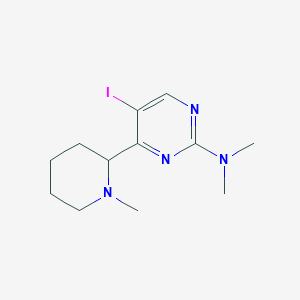
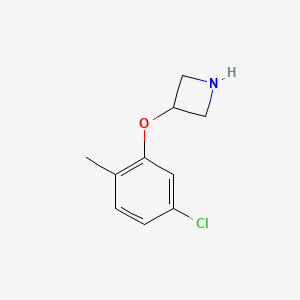
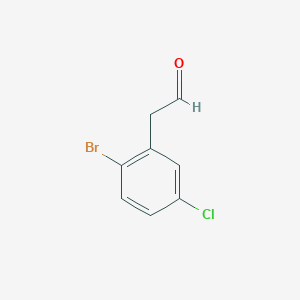
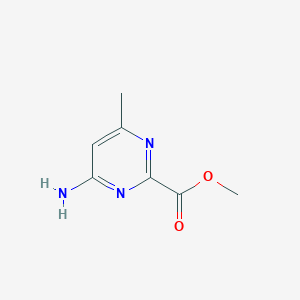
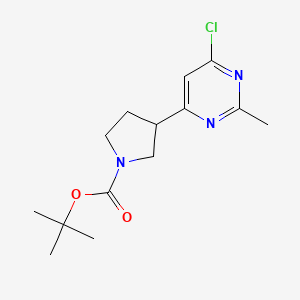
![N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine](/img/structure/B1401002.png)
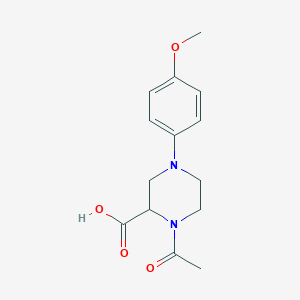
![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)
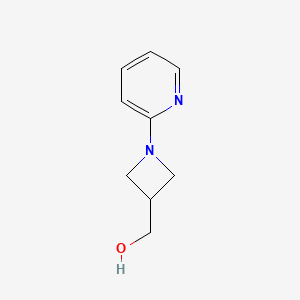

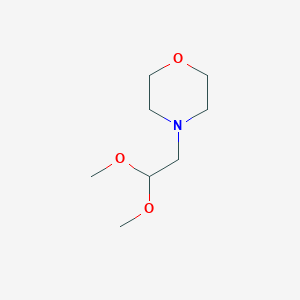
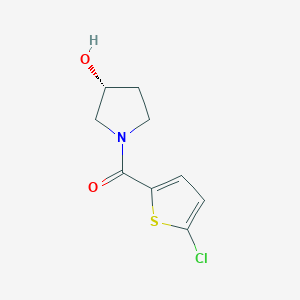
![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)
